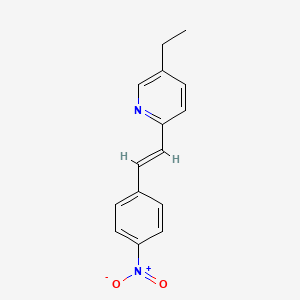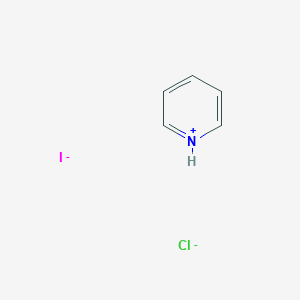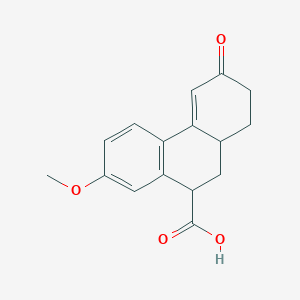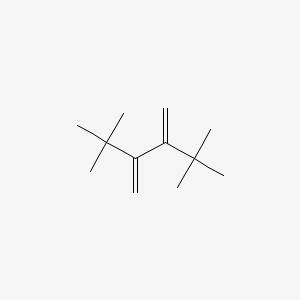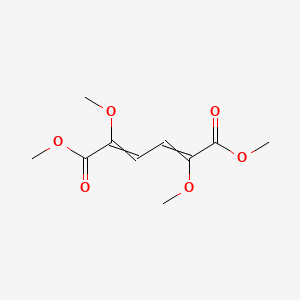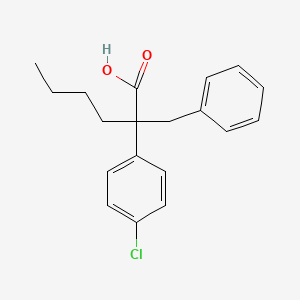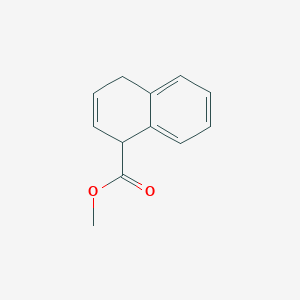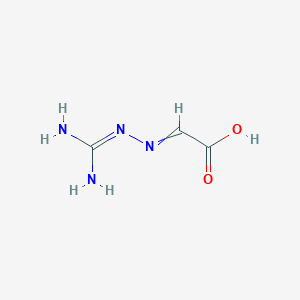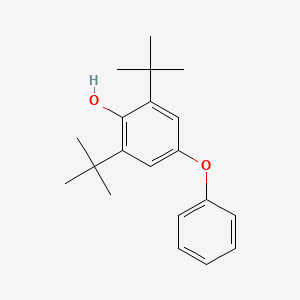
2,6-Di-tert-butyl-4-phenoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-phenoxyphenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, where the hydrogen atoms at the 2 and 6 positions are replaced by tert-butyl groups, and the hydrogen atom at the 4 position is replaced by a phenoxy group. This compound is widely used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-phenoxyphenol typically involves the alkylation of phenol with isobutylene in the presence of a catalyst. The reaction is carried out at a temperature range of 100 to 110 degrees Celsius. The catalyst used in this process is often a phenyloxyorthotertbutylphenoxyhydroaluminum acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the alkylation of phenol with isobutylene, followed by hydrolysis of the catalyst and vacuum rectification of the alkylate. The final product is obtained through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-phenoxyphenol undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium at room temperature.
Substitution: Various electrophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The oxidative dimerization of this compound results in the formation of complex dimeric structures.
Substitution: Depending on the electrophile used, various substituted phenoxyphenol derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-phenoxyphenol has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which 2,6-Di-tert-butyl-4-phenoxyphenol exerts its effects is through its antioxidant activity. It scavenges free radicals and prevents the oxidation of other molecules. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxy radical formed during the antioxidant process. This compound can interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Similar in structure but lacks the phenoxy group, making it less effective as an antioxidant.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, which provides even greater steric hindrance and stability.
Butylated hydroxytoluene (BHT): A widely used antioxidant in the food industry, similar in function but with a different structural arrangement.
Uniqueness
2,6-Di-tert-butyl-4-phenoxyphenol is unique due to the presence of both tert-butyl groups and a phenoxy group, which together enhance its antioxidant properties and stability. This makes it particularly effective in applications where long-term stability and resistance to oxidation are crucial .
Eigenschaften
CAS-Nummer |
6839-19-6 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-phenoxyphenol |
InChI |
InChI=1S/C20H26O2/c1-19(2,3)16-12-15(22-14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3 |
InChI-Schlüssel |
PAYAXQUETLOOMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


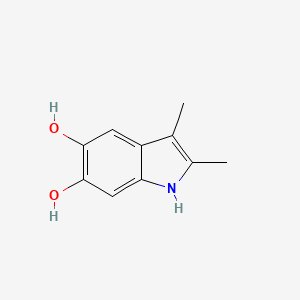

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
